N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide

Description

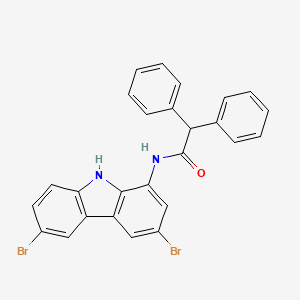

N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide is a synthetic organic compound characterized by the presence of a carbazole moiety substituted with bromine atoms at the 3 and 6 positions, and an acetamide group attached to a diphenyl structure

Properties

CAS No. |

899374-62-0 |

|---|---|

Molecular Formula |

C26H18Br2N2O |

Molecular Weight |

534.2 g/mol |

IUPAC Name |

N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide |

InChI |

InChI=1S/C26H18Br2N2O/c27-18-11-12-22-20(13-18)21-14-19(28)15-23(25(21)29-22)30-26(31)24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,24,29H,(H,30,31) |

InChI Key |

MBZCPTNESUNMEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC4=C3NC5=C4C=C(C=C5)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide typically involves the following steps:

Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 6 positions.

Formation of the Acetamide Group: The brominated carbazole is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

The overall reaction can be summarized as follows:

Carbazole+Br2→3,6-dibromocarbazole

3,6-dibromocarbazole+2,2-diphenylacetyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carbazole moiety can be oxidized or reduced under appropriate conditions, potentially altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).

Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-arylcarbazole derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide is used as a building block for the synthesis of more complex molecules. Its brominated carbazole core makes it a versatile intermediate for various organic transformations.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential biological activities. Carbazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carbazole moiety can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-(3,6-dibromo-9H-carbazol-1-yl)benzamide: Similar structure but with a benzamide group instead of a diphenylacetamide group.

N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide: Contains a methyl-substituted benzamide group.

Uniqueness

N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide group, which can influence its electronic properties and reactivity. This structural variation can lead to different physical, chemical, and biological properties compared to its analogs.

Biological Activity

N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the bromination of carbazole followed by amide formation. The general synthetic route can be summarized as follows:

- Bromination : Carbazole is treated with bromine in a suitable solvent (e.g., acetic acid) to introduce bromine atoms at the 3 and 6 positions.

- Amide Formation : The dibrominated carbazole is reacted with 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) to yield the desired amide compound.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may intercalate with DNA, disrupting replication and transcription processes. Additionally, it may influence enzyme activity related to cancer progression.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | |

| N-Ethyl-carbazole derivatives | C6 glioma | 5.9 | |

| N-Alkylcarbazole derivatives | Various | 30–70% increase in soluble Aβ peptides |

2.2 Neuroprotective Effects

Carbazole derivatives have shown neuroprotective effects against oxidative stress-induced neuronal injury. The presence of bulky substituents at the N-position enhances neuroprotective activity.

Case Study : A study demonstrated that specific N-substituted carbazoles exhibited significant neuroprotective effects at low concentrations (as low as 3 µM), attributed to their antioxidative properties.

2.3 Antimicrobial Activity

This compound has been evaluated for antimicrobial properties against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Microorganism | Zone of Inhibition (mm) at 50 µg/mL |

|---|---|

| Staphylococcus aureus | 11.5 |

| Escherichia coli | 12.0 |

| Candida albicans | 13.5 |

3. Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and potential blood-brain barrier permeability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies are crucial for evaluating its therapeutic viability.

4.

This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and neuroprotective compound highlights the importance of carbazole derivatives in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.